An In-Depth Technical Guide to 3-Bromo-5-methoxy-1H-indole: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-Bromo-5-methoxy-1H-indole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-methoxy-1H-indole is a halogenated indole derivative that serves as a crucial building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. The indole scaffold itself is a privileged structure, forming the core of numerous natural products and pharmaceuticals. The strategic placement of a bromine atom at the 3-position and a methoxy group at the 5-position imparts unique physicochemical properties and reactivity to the molecule, making it a versatile intermediate for the development of novel therapeutic agents. This guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and potential applications of 3-Bromo-5-methoxy-1H-indole, offering valuable insights for professionals in drug discovery and development.
Physicochemical Properties
The physical and chemical characteristics of 3-Bromo-5-methoxy-1H-indole are fundamental to its handling, reactivity, and pharmacokinetic profile in potential drug candidates. A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNO | [1] |
| Molecular Weight | 226.07 g/mol | [1] |
| CAS Number | 85092-83-7 | [1] |
| Appearance | Not explicitly stated, likely a solid | |
| Melting Point | Data not available for this specific compound. For comparison, 5-bromo-3-methyl-1H-indole has a melting point of 73-75 °C. | [2] |
| Boiling Point (Predicted) | 355.6 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.591 g/cm³ | [1] |
| Solubility | Expected to have poor solubility in water and good solubility in organic solvents like acetone, ethanol, and dimethyl sulfoxide (DMSO), similar to other halogenated indoles. | [3] |
| XLogP3-AA (Predicted) | 2.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Topological Polar Surface Area | 25 Ų | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and quality control of 3-Bromo-5-methoxy-1H-indole. While a complete, publicly available dataset for this specific molecule is scarce, data from closely related compounds can provide valuable reference points.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the methoxy group protons, and the N-H proton. The chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms in the molecule. The positions of these signals are indicative of the electronic environment of each carbon atom. For reference, the ¹³C NMR data for 5-bromo-3-methyl-1H-indole shows signals in the range of δ 111-135 ppm for the indole core carbons.[2]
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibration (typically around 3400 cm⁻¹), C-H stretching of the aromatic ring and methoxy group, and C=C stretching of the aromatic system.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (226.07 g/mol ). Due to the presence of a bromine atom, a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio) will be observed.
Chemical Properties and Reactivity
The reactivity of 3-Bromo-5-methoxy-1H-indole is dictated by the interplay of the electron-rich indole nucleus, the electron-donating methoxy group, and the bromine substituent.
Electrophilic Substitution
The indole ring is generally susceptible to electrophilic attack. The methoxy group at the 5-position further activates the benzene portion of the ring towards electrophilic substitution. The preferred positions for electrophilic attack on the indole nucleus are typically C3, followed by C2 and C6. However, with the C3 position blocked by a bromine atom, electrophilic substitution is likely to occur at other positions on the ring, guided by the directing effects of the methoxy and amino groups.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position makes 3-Bromo-5-methoxy-1H-indole an excellent substrate for various palladium-catalyzed cross-coupling reactions.[4][5] These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of complex molecules.
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form a new C-C bond.[6]
Stille Coupling: Coupling with organostannanes.[6]
Heck Reaction: Reaction with alkenes to form substituted alkenes.[4]
Buchwald-Hartwig Amination: Reaction with amines to form N-arylated products.
These coupling reactions provide a versatile platform for modifying the 3-position of the indole core, which is a common strategy in the development of biologically active compounds.[7]
Experimental Protocol: Synthesis of 3-Bromo-5-methoxy-1H-indole
Reaction Scheme:
A plausible synthetic workflow.
Materials:
-
5-methoxy-1H-indole
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methoxy-1H-indole (1 equivalent) in anhydrous DMF or CH₂Cl₂.
-
Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1 equivalent) portion-wise to the stirred solution. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the consumption of the starting material by TLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3-Bromo-5-methoxy-1H-indole.
-
Characterization: Confirm the identity and purity of the product using NMR, IR, and mass spectrometry.
Applications in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, with numerous indole-containing compounds exhibiting a wide range of biological activities.[8][9] The introduction of a bromine atom and a methoxy group can significantly modulate the pharmacological properties of the indole scaffold.
Derivatives of 3-Bromo-5-methoxy-1H-indole can be explored for various therapeutic applications, including:
-
Anticancer Agents: Many bromoindole derivatives have shown potent anticancer activity.[9][10]
-
Antimicrobial Agents: The indole scaffold is a promising platform for the development of new antibacterial and antifungal drugs.[8]
-
Antiviral Agents: Indole derivatives have been investigated as inhibitors of various viruses.[9]
-
Central Nervous System (CNS) Active Agents: The structural similarity of indoles to neurotransmitters like serotonin makes them attractive candidates for developing drugs targeting CNS disorders.
The versatility of 3-Bromo-5-methoxy-1H-indole in palladium-catalyzed cross-coupling reactions allows for the generation of large libraries of diverse compounds for high-throughput screening in drug discovery programs.
Safety and Handling
3-Bromo-5-methoxy-1H-indole should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][12] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Bromo-5-methoxy-1H-indole is a valuable and versatile synthetic intermediate with significant potential in drug discovery and development. Its well-defined physicochemical properties and predictable reactivity, particularly in modern cross-coupling reactions, make it an attractive starting material for the synthesis of complex and biologically active molecules. This guide provides a foundational understanding of this compound, intended to support the research and development efforts of scientists in the pharmaceutical industry.
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